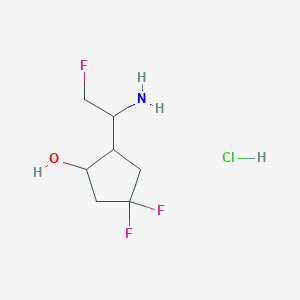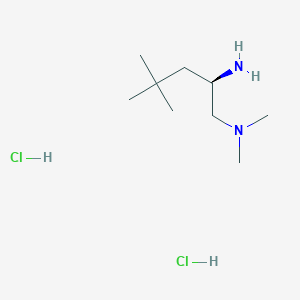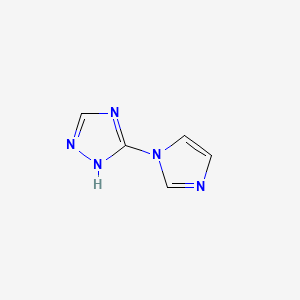
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride: is a chemical compound with the following IUPAC name: 4-(1-amino-2-fluoroethyl)benzonitrile hydrochloride . Its molecular formula is C₉H₉FN₂·HCl , and it has a molecular weight of approximately 200.64 g/mol . This compound belongs to the class of benzonitrile derivatives.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride involves several steps. One common route includes the following reactions:
Fluorination: Introduction of fluorine atoms at specific positions.
Amination: Conversion of a precursor compound to the amino derivative.
Hydrochlorination: Formation of the hydrochloride salt.
Industrial Production:: Industrial-scale production methods for this compound may involve optimized synthetic routes, purification, and isolation processes. specific details regarding large-scale production are proprietary and may not be publicly available.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the amino or nitrile group.
Substitution: Substitution reactions may occur at the fluorine or amino group.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.
Aminating Agents: Amines (e.g., ammonia, primary amines) can introduce the amino group.
Hydrochloric Acid (HCl): Used for hydrochlorination.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include fluorinated cyclopentanols, amino derivatives, and their hydrochloride salts.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: It serves as a building block for more complex molecules due to its unique fluorinated and amino functionalities.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Compounds in Imaging: Fluorinated compounds are used in positron emission tomography (PET) imaging.
Amino Derivatives in Drug Design: Amino-containing compounds play a crucial role in drug design.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The specific mechanism of action for 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Propiedades
Fórmula molecular |
C7H13ClF3NO |
|---|---|
Peso molecular |
219.63 g/mol |
Nombre IUPAC |
2-(1-amino-2-fluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-3-5(11)4-1-7(9,10)2-6(4)12;/h4-6,12H,1-3,11H2;1H |
Clave InChI |
NRUJIHLLNKDIAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC1(F)F)O)C(CF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)




![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)



![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)


